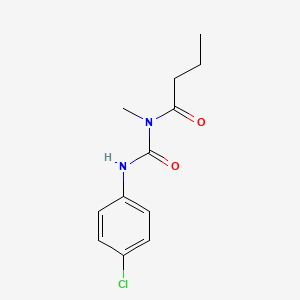

1-Butyryl-3-(4-chlorophenyl)-1-methylurea

Description

Contextualization within Substituted Urea (B33335) Compounds

Substituted ureas are a class of organic compounds that feature the urea functional group, (R₂N)₂CO, where one or more hydrogen atoms are replaced by alkyl, aryl, or other organic substituents. wikipedia.org These compounds are significant across numerous scientific fields, including pharmaceuticals, agriculture, and polymer chemistry, due to the urea moiety's ability to form stable hydrogen bonds with biological receptors and other molecules. benthamdirect.comnih.gov

The versatility of substituted ureas stems from the diverse range of substituents that can be attached to the nitrogen atoms. This modularity allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity. nih.gov As a result, substituted ureas are integral building blocks in the synthesis of complex molecules and are studied for a wide array of biological activities. benthamdirect.comrsc.org

Historical Overview of N-Substituted Urea Chemistry

The field of organic chemistry was fundamentally altered in 1828 when Friedrich Wöhler synthesized urea from inorganic ammonium (B1175870) cyanate (B1221674). thieme-connect.comquora.comwikipedia.org This landmark achievement debunked the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. quora.comwikipedia.org Wöhler's synthesis opened the door to the laboratory preparation of countless organic molecules, including the vast family of N-substituted ureas.

Early synthetic methods for creating substituted ureas often involved hazardous reagents like phosgene (B1210022). wikipedia.orgnih.gov The reaction of phosgene with amines produces an isocyanate intermediate, which can then react with another amine to form a urea derivative. wikipedia.org Concerns over the toxicity of phosgene spurred the development of safer, alternative synthetic routes. nih.gov Modern methods include the use of phosgene substitutes like N,N'-Carbonyldiimidazole (CDI), the reaction of amines with isocyanates, and catalyst-free synthesis in environmentally benign solvents like water. nih.govrsc.orgresearchgate.net These advancements have made the synthesis of asymmetrically substituted ureas more efficient and accessible for research and industrial applications.

Significance of the Chlorophenyl and Butyryl Moieties in Chemical Synthesis Research

The specific properties of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea are largely dictated by its constituent parts: the 4-chlorophenyl group and the butyryl group.

The chlorophenyl moiety , particularly the 4-chloro substitution, is a common feature in medicinal chemistry and materials science. nih.gov The chlorine atom is an electron-withdrawing group, which can significantly influence the electronic environment of the entire molecule. Its presence can enhance the metabolic stability of a compound and increase its lipophilicity, which can affect its permeability across biological membranes. In synthetic chemistry, the chlorophenyl group can also serve as a protecting group for hydroxyl functions, stable under certain acidic conditions but removable with specific reagents. researchgate.net The defined position of the chlorine atom on the phenyl ring is crucial, as seen in studies where 3-position substitutions on a phenethyl group attached to a chlorophenyl urea scaffold afforded enhanced potency compared to 4-position analogs. nih.gov

Current State of Academic Research on 1-Butyryl-3-(4-chlorophenyl)-1-methylurea and Related Structures

Direct academic literature specifically detailing the synthesis or properties of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea is limited. uni.lu However, research on structurally related compounds provides insight into the potential areas of interest for this molecule.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Key Structural Difference | Source |

|---|---|---|---|---|

| 1-Butyryl-3-(4-chlorophenyl)-1-methylurea | C12H15ClN2O2 | 254.0822 | Target Compound | uni.lu |

| 1-Butyl-3-(4-chlorophenyl)-1-methylurea | C12H17ClN2O | 240.10294 | Butyl group instead of Butyryl group | uni.lu |

| 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea | C12H14Cl2N2O2 | 289.164 | Dichlorophenyl group instead of monochlorophenyl | sigmaaldrich.com |

| 3-(4-chlorophenyl)-1-(phenethyl)urea | C15H15ClN2O | 274.0873 | Phenethyl group instead of methyl and butyryl groups | nih.gov |

Research on analogs provides a framework for understanding the structure-activity relationships within this chemical space. For example, studies on 3-(4-chlorophenyl)-1-(phenethyl)urea derivatives as allosteric modulators have shown that substitutions on the aromatic rings significantly impact biological activity. nih.gov Similarly, the synthesis of various pyrazolo[3,4-b] benthamdirect.comresearchgate.netdiazepines has utilized a 3-(4-chlorophenyl)-1H-pyrazole derivative as a key starting material, highlighting the utility of the chlorophenyl moiety in constructing complex heterocyclic systems. nih.gov The investigation of other substituted ureas continues to be an active area of research, with a focus on developing novel synthetic methods and exploring their applications. benthamdirect.comacs.org While specific research on 1-Butyryl-3-(4-chlorophenyl)-1-methylurea is not prominent, its structural components suggest it as a candidate for further investigation within the broader context of substituted urea chemistry.

Structure

3D Structure

Properties

CAS No. |

115956-75-7 |

|---|---|

Molecular Formula |

C12H15ClN2O2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)carbamoyl]-N-methylbutanamide |

InChI |

InChI=1S/C12H15ClN2O2/c1-3-4-11(16)15(2)12(17)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,17) |

InChI Key |

JHDDHFJFEGIOCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C)C(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Butyryl 3 4 Chlorophenyl 1 Methylurea

Established Synthetic Pathways for N-Acyl-N'-Arylureas

The synthesis of the N-acyl-N'-arylurea core of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea can be achieved through several established methods. These pathways generally involve the formation of the urea (B33335) linkage followed by or preceded by N-alkylation and N-acylation.

Reaction Mechanisms for Urea Linkage Formation

The formation of the urea backbone is a critical step in the synthesis of N-acyl-N'-arylureas. Several reliable methods are commonly employed.

Isocyanate-Based Methods : The most prevalent method for forming a urea linkage involves the reaction of an isocyanate with an amine or an amide. researchgate.netcommonorganicchemistry.comebrary.net For the target molecule, a plausible route is the reaction of 4-chlorophenyl isocyanate with N-methylbutyramide. The mechanism involves the nucleophilic attack of the nitrogen atom of the amide on the electrophilic carbonyl carbon of the isocyanate. This is a highly efficient and direct method for creating unsymmetrically substituted ureas. nih.govresearchgate.net The reaction of water with an isocyanate first forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide; the newly formed amine can then react with another isocyanate molecule to form a urea. ebrary.net

Acylation of Ureas : Another common approach is the direct acylation of a pre-formed urea using an acylating agent like an acid chloride or anhydride. nsf.gov In this context, N-methyl-N'-(4-chlorophenyl)urea could be acylated with butyryl chloride. This method, however, can sometimes suffer from issues with substrate scope and the high reactivity of the acylating agents. nsf.gov

Carbodiimide-Mediated Reactions : Carboxylic acids can be coupled with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form a reactive O-acylisourea intermediate. researchgate.netias.ac.in This intermediate can then react with an amine to form an amide, but it can also undergo an O→N acyl migration to yield an N-acylurea as a byproduct, which in this case becomes the desired product. researchgate.netias.ac.in

Palladium-Catalyzed Carbonylation : Modern methods include the palladium-catalyzed carbonylation of aryl halides in the presence of a urea nucleophile. nsf.govbath.ac.uk This approach allows for the construction of N-acylureas from readily available starting materials. bath.ac.uk

Below is a comparative table of these established methods.

Table 1: Comparison of Established Synthetic Pathways for Urea Linkage Formation

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate Reaction | Isocyanate, Amine/Amide | None (direct addition) | High efficiency, directness | Isocyanates can be hazardous and moisture-sensitive |

| Acylation of Urea | Substituted Urea, Acyl Halide/Anhydride | None (direct acylation) | Utilizes simple starting materials | Can have limited substrate scope, potential for side reactions |

| Carbodiimide-Mediated | Carboxylic Acid, Carbodiimide | O-Acylisourea | Mild reaction conditions | Can form stable N-acylurea byproducts (advantageous here) |

Strategies for N-Methylation and Acyl Substitution

To synthesize the specifically substituted 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, strategies for introducing the methyl and butyryl groups onto the urea nitrogens are necessary.

N-Methylation : Selective N-methylation can be challenging due to the potential for over-methylation. uva.nl Methodologies for the selective mono-N-methylation of amines, amides, and ureas have been developed. rsc.orgnih.govnih.gov One approach involves using methanol as both a C1 source and a hydrogen source in the presence of a heterogeneous catalyst like Palladium on carbon (Pd/C). uva.nl Alternatively, starting with N-methylated precursors, such as N-methylbutyramide, simplifies the synthetic sequence.

N-Acyl Substitution : N-acylation is typically more straightforward. It can be achieved by reacting a substituted urea with an acyl chloride or anhydride, often in the presence of a base. nsf.gov For unsymmetrical N-acylureas, regioselectivity can be influenced by the electronic and steric properties of the substituents on the urea nitrogens. A plausible mechanism for N-acylation involves the formation of a more nucleophilic nitrogen anion which then attacks the acylating agent. researchgate.net

A general synthetic approach could involve a two-step process:

Formation of N-(4-chlorophenyl)-N'-methylurea by reacting 4-chlorophenyl isocyanate with methylamine.

Subsequent acylation of N-(4-chlorophenyl)-N'-methylurea with butyryl chloride in the presence of a suitable base to yield the final product.

Role of Starting Materials and Reagents in Stereochemical Control (if applicable)

The target compound, 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, is achiral, meaning it does not have a stereocenter and cannot exist as different enantiomers or diastereomers. Therefore, stereochemical control is not a factor in its synthesis.

However, in the synthesis of related chiral N-acyl-N'-arylureas, particularly those exhibiting axial chirality, stereochemical control is crucial. Atroposelective N-acylation reactions, often employing chiral organocatalysts like isothioureas, have been developed to synthesize N-N axially chiral compounds with high enantioselectivity. nih.govrsc.orgrsc.org These methods demonstrate that the choice of catalyst and reagents can precisely control the three-dimensional arrangement of substituents around a chiral axis, leading to the formation of a single desired stereoisomer. nih.gov

Innovative Approaches and Green Chemistry in 1-Butyryl-3-(4-chlorophenyl)-1-methylurea Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing ureas and their derivatives. These approaches aim to reduce waste, avoid hazardous materials, and minimize energy consumption.

Solvent-Free and Catalyst-Free Synthetic Protocols

Solvent-Free Synthesis : Performing reactions without a solvent minimizes waste and can simplify product purification. The synthesis of N,N'-diarylureas has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation. niscpr.res.insci-hub.se These reactions can proceed by mixing the neat reactants, sometimes with grinding, to initiate the reaction. sci-hub.se Solvent-free methods for synthesizing ureas from amines and catechol carbonate have also been reported, offering an innovative phosgene-free route. acs.org

Catalyst-Free Synthesis : Eliminating the need for a catalyst simplifies the reaction setup and purification, and avoids potential contamination of the product with residual catalyst. Catalyst-free synthesis of N-substituted ureas has been demonstrated by reacting amines with potassium isocyanate in water, which is an environmentally benign solvent. nih.gov Additionally, isocyanate-free routes, such as the melt polycondensation of urea with diamines, have been developed, highlighting a move away from hazardous reagents. digitellinc.com

Table 2: Green Chemistry Approaches to Urea Synthesis

| Approach | Key Features | Advantages | Potential Application to Target Compound |

|---|---|---|---|

| Solvent-Free | Reactions are conducted with neat reactants. acs.orgresearchgate.net | Reduced solvent waste, simplified workup, potential for higher reaction rates. | Reaction of 4-chlorophenyl isocyanate and N-methylbutyramide could be attempted neat, possibly with microwave heating. |

Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. niscpr.res.insci-hub.se The synthesis of N,N'-diarylureas and N-acylureas has been effectively accelerated using microwave heating, frequently under solvent-free conditions. bath.ac.ukniscpr.res.in This technique provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates. nih.gov

Ultrasound-Promoted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The formation of high-energy cavities through acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can promote chemical transformations. nih.gov Ultrasound has been successfully used to promote the synthesis of amides and other related compounds, often under mild, ambient conditions and in green solvents like water. nih.govmdpi.comnih.gov

These innovative techniques offer promising avenues for the efficient and environmentally friendly synthesis of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, aligning with the modern demands of sustainable chemical manufacturing.

Atom Economy and Sustainable Synthesis Considerations

The synthesis of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea can be designed to align with the principles of green chemistry, emphasizing high atom economy and sustainable practices. Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. Ideal reactions, such as additions, incorporate all reactant atoms into the final product, achieving 100% atom economy. rsc.org

A highly efficient and atom-economical synthetic route for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea involves the direct addition reaction between 4-chlorophenyl isocyanate and N-methylbutyramide.

Proposed Synthesis Reaction:

C₇H₄ClNO (4-chlorophenyl isocyanate) + C₅H₁₁NO (N-methylbutyramide) → C₁₂H₁₅ClN₂O₂ (1-Butyryl-3-(4-chlorophenyl)-1-methylurea)

In this proposed synthesis, the reactants combine directly to form the final product without the generation of any stoichiometric byproducts. This represents an ideal scenario from an atom economy perspective.

Atom Economy Calculation

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-chlorophenyl isocyanate | C₇H₄ClNO | 153.56 | Reactant |

| N-methylbutyramide | C₅H₁₁NO | 101.15 | Reactant |

| 1-Butyryl-3-(4-chlorophenyl)-1-methylurea | C₁₂H₁₅ClN₂O₂ | 254.71 | Product |

Atom Economy (%) = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100

Atom Economy (%) = [254.71 / (153.56 + 101.15)] x 100 = 100%

Sustainable synthesis considerations extend beyond atom economy to include the use of safer solvents, minimizing energy consumption, and employing catalytic methods. tandfonline.com For the synthesis of substituted ureas, green chemistry approaches advocate for phosgene-free methods, such as using 3-substituted dioxazolones as isocyanate precursors, which can proceed under mild conditions using non-toxic catalysts and recyclable solvents like methanol. tandfonline.com Applying such principles would involve optimizing the reaction to proceed at lower temperatures, selecting a green solvent with a low environmental impact, and ensuring that any catalysts used are recoverable and reusable.

Chemical Reactivity Profiling of the Butyryl Urea Moiety

The chemical reactivity of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea is primarily governed by the N-acyl urea structure and the chlorinated aromatic ring. These features make the compound susceptible to hydrolytic, oxidative, and photochemical degradation.

Hydrolytic Stability and Kinetics of Degradation in Various Chemical Environments

The hydrolytic stability of substituted phenylurea compounds is highly dependent on pH and temperature. nih.govusda.gov The urea linkage is susceptible to cleavage under both acidic and alkaline conditions, while being relatively stable in neutral environments. nih.govresearchgate.net The degradation kinetics for similar herbicides have been shown to follow first-order or pseudo-first-order models. researchgate.netmdpi.com

Under acidic or basic conditions, the primary hydrolytic degradation pathway involves the cleavage of the urea C-N bonds. This would lead to the formation of 4-chloroaniline and N-methyl-N-butyrylcarbamic acid, which would be unstable and likely decompose further to N-methylbutyramide and carbon dioxide. Subsequent hydrolysis of the amide bond in N-methylbutyramide would yield butyric acid and methylamine. The rate of hydrolysis is typically accelerated at elevated temperatures. usda.gov

Expected Hydrolytic Stability Profile

| Chemical Environment (pH) | Relative Degradation Rate | Primary Degradation Products | Kinetic Model |

|---|---|---|---|

| Acidic (pH < 4) | High | 4-chloroaniline, N-methylbutyramide, CO₂ | Pseudo-first-order |

| Neutral (pH 6-8) | Low | - | Slow degradation |

| Alkaline (pH > 9) | High | 4-chloroaniline, N-methylbutyramide, CO₂ | Pseudo-first-order |

Oxidation and Reduction Chemistry of the Compound

The compound possesses several sites susceptible to oxidative transformation, particularly when exposed to strong oxidizing agents or advanced oxidation processes (AOPs) involving hydroxyl radicals. researchgate.netmdpi.com Phenylurea herbicides are known to undergo oxidation through pathways like N-dealkylation and hydroxylation of the aromatic ring. nih.gov

Potential oxidative degradation pathways include:

Hydroxylation of the Phenyl Ring: The aromatic ring can be attacked by hydroxyl radicals to form phenolic derivatives, such as 1-butyryl-3-(4-chloro-2-hydroxyphenyl)-1-methylurea.

N-Demethylation: The N-methyl group can be oxidized and subsequently cleaved, leading to the formation of 1-butyryl-3-(4-chlorophenyl)urea.

Oxidation of the Butyryl Side Chain: The alkyl chain can undergo oxidation at various positions, potentially leading to hydroxylated or carboxylated derivatives.

Reduction chemistry is less common in typical environmental degradation. However, under specific reducing conditions, such as catalytic hydrogenation, the chlorophenyl group could undergo reductive dehalogenation to yield 1-butyryl-1-methyl-3-phenylurea.

Potential Oxidative Transformation Products

| Oxidative Process | Affected Moiety | Potential Product |

|---|---|---|

| Aromatic Hydroxylation | 4-chlorophenyl ring | 1-Butyryl-3-(4-chloro-hydroxyphenyl)-1-methylurea |

| N-Dealkylation | N-methyl group | 1-Butyryl-3-(4-chlorophenyl)urea |

| Side-chain Oxidation | Butyryl group | Hydroxylated or carboxylated derivatives |

Photochemical Reactivity and Degradation Pathways

The presence of a chromophore (the chlorophenyl group) suggests that 1-Butyryl-3-(4-chlorophenyl)-1-methylurea is susceptible to photochemical degradation upon exposure to UV radiation. researchgate.net The photochemistry of aryl chlorides is a well-studied area, with key reactions including the photolysis of the carbon-halogen bond. researchgate.netosti.gov

Key photochemical degradation pathways are expected to include:

Reductive Dehalogenation: The primary photochemical reaction for many chlorinated aromatic compounds is the cleavage of the C-Cl bond. researchgate.netuwaterloo.ca This homolytic cleavage would produce a phenyl radical that can abstract a hydrogen atom from the solvent or other molecules, resulting in the formation of 1-butyryl-1-methyl-3-phenylurea.

Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species can be generated, leading to oxidative degradation pathways similar to those described in the previous section, such as aromatic hydroxylation.

Photosubstitution: The chlorine atom on the aromatic ring could be substituted by other nucleophiles present in the medium, such as hydroxyl groups in aqueous solutions, leading to phenolic derivatives. oup.com

Predicted Photochemical Degradation Pathways

| Photochemical Reaction | Bond/Moiety Affected | Resulting Product |

|---|---|---|

| Reductive Dehalogenation | Aromatic C-Cl bond | 1-Butyryl-1-methyl-3-phenylurea |

| Photosubstitution (in H₂O) | Aromatic C-Cl bond | 1-Butyryl-3-(4-hydroxyphenyl)-1-methylurea |

| Photo-oxidation | Phenyl ring / Alkyl groups | Hydroxylated derivatives |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Butyryl 3 4 Chlorophenyl 1 Methylurea

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea from potential impurities, starting materials, or byproducts of its synthesis. These techniques are also pivotal for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like 1-Butyryl-3-(4-chlorophenyl)-1-methylurea. A reverse-phase HPLC method is typically developed for its separation and purity assessment. The method development would involve optimizing the column chemistry, mobile phase composition, and detector settings to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is detailed below.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Expected Retention Time | Approximately 5-7 minutes |

Method validation would subsequently be performed according to established guidelines (e.g., ICH) to demonstrate its suitability for its intended purpose. This would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Direct analysis of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea by Gas Chromatography (GC) is challenging due to its relatively low volatility and potential for thermal degradation in the hot injector port. Therefore, a derivatization step is typically required to convert the molecule into a more volatile and thermally stable analogue. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for derivatizing urea (B33335) compounds. This process replaces the active hydrogen on the urea nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.

Following derivatization, the resulting TMS-derivative can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification.

The concept of enantiomeric and diastereomeric separation applies to chiral molecules, which possess at least one stereocenter and can exist as non-superimposable mirror images (enantiomers) or, in the case of multiple stereocenters, as stereoisomers that are not mirror images (diastereomers).

An examination of the chemical structure of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea reveals the absence of any chiral centers. The molecule is achiral and therefore does not exist as enantiomers or diastereomers. Consequently, the application of chiral chromatography for its separation is not relevant.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. It is a cornerstone for the definitive identification of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea.

Soft ionization techniques are essential for analyzing molecules like 1-Butyryl-3-(4-chlorophenyl)-1-methylurea as they minimize fragmentation during the ionization process, leading to the prominent observation of the molecular ion or a protonated/adducted molecule.

Electrospray Ionization (ESI): This is a widely used technique for polar molecules. In positive ion mode ESI-MS, 1-Butyryl-3-(4-chlorophenyl)-1-methylurea is expected to readily form a protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed, originating from trace amounts of salts in the solvent or on glassware.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. It can also be used for the analysis of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, typically yielding the protonated molecule [M+H]⁺.

Table 2: Predicted m/z Values for Molecular Ions of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea in Soft Ionization Mass Spectrometry

| Ion Species | Predicted m/z (for ³⁵Cl isotope) | Predicted m/z (for ³⁷Cl isotope) |

| [M+H]⁺ | 255.0895 | 257.0866 |

| [M+Na]⁺ | 277.0714 | 279.0685 |

| [M+K]⁺ | 293.0453 | 295.0424 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature in the mass spectrum, with two signals separated by 2 Da for each ion species.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's substructures, allowing for unambiguous identification.

The fragmentation of the [M+H]⁺ ion of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea would likely proceed through the cleavage of the amide and urea bonds.

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Substructure |

| 255.0895 | 184.0476 | [M+H - C₄H₇O]⁺ (Loss of butyryl group) |

| 255.0895 | 153.0187 | [Cl-C₆H₄-NCO+H]⁺ (4-chlorophenyl isocyanate ion) |

| 255.0895 | 127.0027 | [Cl-C₆H₄-NH]⁺ (4-chloroaniline fragment) |

| 255.0895 | 71.0495 | [C₄H₇O]⁺ (Butyryl cation) |

The analysis of these characteristic fragment ions would allow for the detailed structural confirmation of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, with the molecular formula C₁₂H₁₅ClN₂O₂, the theoretical exact mass can be calculated. Computational tools predict the monoisotopic mass of this compound to be 254.0822 Da. uni.lu

Experimental HRMS analysis would aim to verify this exact mass. In a typical experiment, the compound is ionized, commonly forming protonated molecules ([M+H]⁺) or other adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts in positive ion mode. The mass-to-charge ratios (m/z) of these ions are then measured. The detection of an ion with an m/z value that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.

While specific experimental data for this compound is not widely published, predicted m/z values for common adducts of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea are available and provide a benchmark for future experimental work. uni.lu

Table 1: Predicted Mass Spectrometry Data for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 255.08948 |

| [M+Na]⁺ | 277.07142 |

| [M+K]⁺ | 293.04536 |

| [M+NH₄]⁺ | 272.11602 |

This table is based on computationally predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

Although specific experimental NMR spectra for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea are not available in the surveyed literature, the expected chemical shifts and splitting patterns can be predicted based on the known structure of the molecule.

¹H NMR:

Aromatic Protons: The protons on the 4-chlorophenyl ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to their coupling with adjacent protons.

Butyryl Chain Protons: The three sets of protons on the butyryl group would exhibit characteristic chemical shifts and splitting patterns. The α-methylene protons (adjacent to the carbonyl) would be expected downfield, followed by the β-methylene protons, and finally the terminal methyl protons as an upfield triplet.

N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group would be expected, likely in the region of δ 3.0-3.5 ppm.

N-H Proton: A broad singlet for the N-H proton would also be anticipated, with its chemical shift being concentration and solvent dependent.

¹³C NMR:

Carbonyl Carbons: Two distinct signals for the two carbonyl carbons (one from the butyryl group and one from the urea moiety) would be expected in the downfield region of the spectrum (typically δ 160-180 ppm).

Aromatic Carbons: The 4-chlorophenyl ring would show four signals in the aromatic region (δ 110-150 ppm), corresponding to the four chemically non-equivalent carbon atoms.

Aliphatic Carbons: Signals for the carbons of the butyryl chain and the N-methyl group would be present in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, for instance, confirming the connectivity within the butyryl chain and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. It would be crucial in establishing the key connections between the butyryl group, the N-methyl group, and the urea backbone, as well as the connection to the 4-chlorophenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, specific experimental data is not present in the available literature. However, the expected characteristic absorption bands can be predicted.

Expected IR Absorption Bands:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the urea linkage.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the butyryl and methyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O Stretching: Two strong absorption bands would be expected in the carbonyl region (1600-1750 cm⁻¹), one for the amide carbonyl and one for the urea carbonyl.

C-N Stretching: Bands in the 1200-1400 cm⁻¹ region.

C-Cl Stretching: A band in the lower frequency region of the spectrum, characteristic of the carbon-chlorine bond.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 4-chlorophenylurea (B1664162) moiety in 1-Butyryl-3-(4-chlorophenyl)-1-methylurea constitutes the primary chromophore. While no specific experimental UV-Vis spectrum for this compound is documented in the searched sources, one would expect to observe absorption maxima in the UV region, characteristic of the π → π* transitions of the substituted benzene (B151609) ring. The exact position and intensity of these absorptions would be influenced by the substitution pattern and the solvent used for analysis.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. A search of the crystallographic literature did not yield a reported crystal structure for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure and shed light on its packing and hydrogen bonding networks in the solid state.

Computational Chemistry and Theoretical Investigations of 1 Butyryl 3 4 Chlorophenyl 1 Methylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for investigating the intrinsic properties of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

DFT methods are instrumental in determining the most stable three-dimensional arrangement of atoms in the 1-Butyryl-3-(4-chlorophenyl)-1-methylurea molecule, known as its optimized geometry. By calculating the potential energy surface of the molecule, researchers can identify the geometry that corresponds to the minimum energy, which represents the most stable conformation. These calculations also yield thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.

Table 1: Calculated Thermodynamic Parameters for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

| Parameter | Value |

| Total Energy | Value |

| Enthalpy | Value |

| Gibbs Free Energy | Value |

| Dipole Moment | Value |

| (Note: The values in this table are illustrative and would be determined from specific DFT calculations.) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By simulating the vibrational modes of the molecule, it is possible to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific type of molecular vibration, such as the stretching or bending of bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated, providing valuable information for the structural elucidation of the compound. These theoretical predictions can be compared with experimental data to validate the calculated structure.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

| Spectroscopic Data | Predicted Value |

| C=O Stretch (Urea) | Frequency (cm⁻¹) |

| C=O Stretch (Butyryl) | Frequency (cm⁻¹) |

| N-H Stretch | Frequency (cm⁻¹) |

| ¹H NMR (Aromatic) | Chemical Shift (ppm) |

| ¹³C NMR (Carbonyl) | Chemical Shift (ppm) |

| (Note: The values in this table are illustrative and would be derived from specific DFT calculations.) |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The electronic properties and reactivity of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. libretexts.org A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be derived to quantify the molecule's chemical behavior.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| (Note: The values in this table are illustrative and would be calculated from the HOMO and LUMO energies.) |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. researchgate.net By simulating the movements of atoms and bonds, MD simulations can explore the different conformations that 1-Butyryl-3-(4-chlorophenyl)-1-methylurea can adopt. These simulations are also crucial for understanding how the molecule interacts with its environment, such as with solvent molecules. The behavior of the compound in different solvents can be predicted by analyzing the interaction energies and the radial distribution functions between the solute and solvent molecules.

In Silico Prediction of Molecular Descriptors and Topological Indices

A wide range of molecular descriptors can be calculated in silico to predict the physicochemical properties and potential bioactivity of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea. mdpi.com These descriptors quantify various aspects of the molecular structure. For instance, XLogP is a measure of the molecule's lipophilicity, which is important for its absorption and distribution. The Topological Polar Surface Area (TPSA) is another critical descriptor that correlates with a molecule's ability to permeate cell membranes. The PubChem database provides a predicted XlogP value of 3.1 for this compound. uni.lu

Table 4: Predicted Molecular Descriptors for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

| Descriptor | Predicted Value | Source |

| Molecular Formula | C12H15ClN2O2 | PubChem uni.lu |

| Molecular Weight | 254.71 g/mol | PubChem uni.lu |

| XLogP | 3.1 | PubChem uni.lu |

| Topological Polar Surface Area (TPSA) | Value (Ų) | Predicted |

| Number of Hydrogen Bond Donors | Value | Predicted |

| Number of Hydrogen Bond Acceptors | Value | Predicted |

| (Note: Some values in this table are illustrative and would be calculated using specialized software.) |

Computational Studies of Molecular Interactions and Binding

Computational methods can also be employed to study how 1-Butyryl-3-(4-chlorophenyl)-1-methylurea interacts with other molecules. Techniques such as molecular docking can predict the preferred binding orientation of the compound within a receptor's binding site. These studies calculate the binding energy, which provides an estimate of the affinity between the two molecules. The analysis of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, is crucial for understanding the molecular basis of the compound's activity, without focusing on specific clinical applications.

Environmental Fate and Degradation Studies of 1 Butyryl 3 4 Chlorophenyl 1 Methylurea

Abiotic Degradation Processes in Environmental Matrices

There is currently no published scientific data on the abiotic degradation of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea. This includes a lack of information regarding:

Biotic Transformation and Biodegradation Pathways

Similarly, the biotic transformation of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea has not been documented in the scientific literature. This means there is no information on:

Identification and Characterization of Microbial Degradation Metabolites:Consequently, there is no information on the breakdown products that may be formed through microbial action.

The environmental behavior of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea remains uncharacterized in the scientific literature. Further research is required to understand its persistence, mobility, and transformation in various environmental compartments. Without such studies, a scientifically accurate assessment of its environmental fate is not possible.

Enzymatic Mechanisms Involved in Xenobiotic Biotransformation

The biotransformation of xenobiotics, such as the phenylurea herbicide 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, is a metabolic process primarily occurring in organisms like microbes and plants, facilitating the breakdown and detoxification of foreign compounds. This process is broadly categorized into Phase I, II, and III reactions.

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the xenobiotic molecule, increasing its polarity. exlibrisgroup.com A key enzyme system involved in Phase I is the cytochrome P450 monooxygenases (CYP450). exlibrisgroup.comresearchgate.net These enzymes catalyze oxidative reactions, and in the case of phenylurea herbicides, are known to be involved in processes like N-demethylation. exlibrisgroup.comresearchgate.net Theoretical studies using density functional theory (DFT) and quantitative structure-activity relationship (QSAR) models have been employed to investigate the degradation mechanisms of phenylurea herbicides catalyzed by P450 enzymes, identifying two successive N-demethylation pathways as crucial. exlibrisgroup.com

Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules, further increasing water solubility and facilitating excretion. exlibrisgroup.com Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. exlibrisgroup.com For phenylurea herbicides, initial degradation can also be initiated by hydrolases or amidases, which cleave the urea (B33335) bridge. researchgate.net This enzymatic hydrolysis is a significant pathway for the breakdown of this class of compounds in the environment. researchgate.net

While these general pathways are established for phenylurea herbicides, specific enzymatic studies detailing the biotransformation of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea are not extensively available in the reviewed scientific literature. The specific enzymes and the precise sequence of metabolic reactions for this particular compound remain an area requiring further investigation.

Assessment of Environmental Persistence and Mobility

The environmental persistence and mobility of a pesticide determine its potential for long-term environmental impact and contamination of non-target areas, including groundwater. bluefrogscientific.com Persistence is often described in terms of its half-life (DT50) in different environmental compartments like soil and water, while mobility is related to its tendency to move through the soil profile, which is often predicted by its soil sorption coefficient (Koc).

For phenylurea herbicides as a class, their environmental fate can be variable. kpu.ca Factors such as soil type, pH, organic matter content, temperature, and microbial activity significantly influence their degradation rates. kpu.ca Some phenylurea herbicides can persist in the environment for extended periods, while others are degraded more rapidly. researchgate.netkpu.ca Degradation in soil and water is primarily a biological process, although abiotic processes like photolysis can also contribute. researchgate.netnih.gov

Table 1: Environmental Persistence and Mobility Data for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

| Parameter | Value | Environmental Compartment | Source |

| Half-life (DT50) | No data available | Soil | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available | Soil | |

| Half-life (DT50) | No data available | Water |

As of the latest literature review, specific experimental data for the environmental persistence and mobility of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea are not available.

Analytical Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of pesticide residues in environmental samples are crucial for monitoring their distribution and ensuring environmental safety. env.go.jp A variety of analytical techniques are employed for the trace analysis of herbicides like 1-Butyryl-3-(4-chlorophenyl)-1-methylurea.

Commonly used analytical methods for phenylurea herbicides include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). jelsciences.com These methods are often coupled with sensitive detectors like Mass Spectrometry (MS) or a Diode-Array Detector (DAD) to achieve low detection limits and high selectivity. jelsciences.comcsbsju.edu

The general workflow for analyzing environmental samples (e.g., soil, water) involves several steps:

Sample Extraction: The target analyte is first extracted from the sample matrix using techniques like solid-phase extraction (SPE) for water samples or solvent extraction for soil samples. env.go.jpcsbsju.edu

Clean-up: The extract is then purified to remove interfering co-extracted substances. env.go.jp

Analysis: The purified extract is then analyzed by an instrumental method like LC-MS or GC-MS for identification and quantification. jelsciences.comcsbsju.edu

While these are the standard analytical approaches for this class of compounds, specific validated methods detailing the extraction efficiency, recovery rates, limits of detection (LOD), and limits of quantification (LOQ) for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea are not described in the reviewed literature. The PubChem database lists predicted mass spectrometry data, such as the predicted m/z for various adducts, which can be useful for developing analytical methods. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 255.08948 | 157.4 |

| [M+Na]⁺ | 277.07142 | 163.9 |

| [M-H]⁻ | 253.07492 | 162.3 |

| [M+NH₄]⁺ | 272.11602 | 175.5 |

| [M+K]⁺ | 293.04536 | 161.4 |

| [M+H-H₂O]⁺ | 237.07946 | 151.4 |

| [M+HCOO]⁻ | 299.08040 | 178.0 |

| [M+CH₃COO]⁻ | 313.09605 | 200.6 |

| Data sourced from PubChem and are predicted values. uni.lu |

Advanced Research Applications and Future Directions for 1 Butyryl 3 4 Chlorophenyl 1 Methylurea

Utility as a Chemical Probe in Fundamental Chemical Research

The structure of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea, featuring a reactive acylurea moiety and distinct hydrophobic and electron-withdrawing groups, makes it a candidate for use as a chemical probe. In reaction development, it could serve as a model substrate to test the efficacy and selectivity of new catalysts or reagents designed for the transformation of urea (B33335) derivatives. For instance, its reactivity could be explored in catalyst screening for reactions such as C-N bond activation or selective hydrolysis, providing valuable data on catalyst performance under specific conditions. The presence of both an amide-like butyryl group and a urea linkage offers multiple potential sites for catalytic interaction, allowing for the study of regioselectivity in catalyst systems.

Role as an Intermediate or Precursor in the Synthesis of More Complex Molecules

N-substituted ureas are valuable building blocks in organic synthesis. researchgate.net 1-Butyryl-3-(4-chlorophenyl)-1-methylurea could function as a key intermediate in the synthesis of more elaborate molecules with potential applications in pharmaceuticals or agrochemicals. The butyryl group can be selectively removed or modified, and the urea nitrogen atoms can be further functionalized. For example, the secondary amine generated after a potential de-butyrylation could be a handle for introducing new substituents, leading to a library of derivatives for structure-activity relationship (SAR) studies. The 4-chlorophenyl group is a common feature in many biologically active compounds, suggesting that this molecule could be a precursor for novel therapeutic agents or pesticides. The synthesis of complex ureas from simpler urea precursors is a known strategy for generating novel compounds with potential pharmacological activity. researchgate.net

Exploration in Materials Science Research

Substituted ureas have found applications in materials science, for instance, in the formation of supramolecular polymers and functional materials. acs.org The hydrogen bonding capabilities of the urea moiety in 1-Butyryl-3-(4-chlorophenyl)-1-methylurea could be exploited in the design of self-assembling materials. The interplay between the hydrogen-bonding urea, the hydrophobic butyryl chain, and the polar chlorophenyl group could lead to the formation of ordered structures such as gels or liquid crystals. Furthermore, this compound could be investigated as an additive to modify the properties of existing polymers, potentially enhancing thermal stability, flame retardancy, or altering surface properties. The depolymerization of polyurethanes can yield functional ureas, highlighting the potential for urea compounds in the development of recyclable and dynamic polymers. acs.org

Emerging Methodologies for Research on N-Substituted Urea Compounds

Recent advancements in synthetic chemistry offer new possibilities for the study and application of N-substituted ureas. Modern synthetic methods, including catalyst-free and scalable syntheses in water, provide more environmentally friendly and efficient routes to this class of compounds. researchgate.net Techniques such as magnetic solid-phase extraction (MSPE) coupled with HPLC are emerging for the analysis of phenylurea herbicides, and similar methodologies could be adapted for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea. nih.gov Furthermore, computational modeling and high-throughput screening can accelerate the discovery of new applications for such compounds by predicting their properties and interactions with biological targets or materials.

Challenges and Opportunities in Future Academic Research on 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

The primary challenge in the future academic research of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea is the current lack of specific data and literature for this exact compound. uni.lu Much of its potential must be inferred from the properties of related molecules. However, this also presents a significant opportunity. The synthesis and characterization of this compound, followed by a systematic investigation of its reactivity, physical properties, and biological activity, could open up new areas of research. A key opportunity lies in the direct C-H functionalization of the molecule, which is a significant challenge for complex structures like piperazines but could lead to novel derivatives if successful. nih.gov Exploring its potential in areas where other substituted ureas have shown promise, such as in the development of new catalysts or functional materials, could lead to valuable discoveries. The systematic study of this and related complex ureas will contribute to a deeper understanding of structure-property relationships within this important class of chemical compounds.

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea?

To optimize synthesis, employ a stepwise urea-forming reaction using substituted phenyl isocyanates and amines under controlled conditions. Key steps include:

- Reagent selection : Use coupling agents like carbodiimides (e.g., EDC or DCC) to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .

- Purity monitoring : Track reaction progress via TLC or HPLC, ensuring intermediates like 4-chlorophenyl isocyanate are fully consumed .

- Yield enhancement : Post-synthesis purification via column chromatography or recrystallization, validated by NMR and mass spectrometry .

Basic: How can structural characterization of this compound address discrepancies in reported spectral data?

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. To resolve these:

- Multi-solvent NMR analysis : Compare / NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding patterns, as demonstrated for structurally similar ureas (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) .

- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and correlate with experimental data .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this urea derivative in biological systems?

SAR studies require integration of synthetic and bioassay

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-methylpyridinyl) to assess steric/electronic effects on activity .

- Targeted assays : Test inhibitory effects on enzymes (e.g., kinases or proteases) using fluorescence-based assays, noting IC50 shifts linked to structural changes .

- Molecular docking : Map interactions with binding pockets (e.g., using AutoDock Vina) to identify critical residues for urea moiety binding .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often stem from assay variability or impurity profiles. Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT or ATP-based assays) to ensure reproducibility .

- Impurity profiling : Use LC-MS to quantify byproducts (e.g., hydrolyzed urea derivatives) that may skew bioactivity results .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-methoxyphenyl)urea analogs) to identify trends .

Advanced: What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological matrices?

Mechanistic studies should combine in vitro and in silico approaches:

- Kinetic studies : Measure time-dependent inhibition of target enzymes (e.g., via stopped-flow spectrometry) to distinguish reversible vs. covalent binding .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins .

- CRISPR-Cas9 knockouts : Validate target relevance by assessing activity in cell lines lacking putative targets (e.g., receptor tyrosine kinases) .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Stability profiling involves:

- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via HPLC, identifying labile bonds (e.g., urea linkage cleavage) .

- Thermal analysis : Use DSC/TGA to determine decomposition temperatures and excipient compatibility .

- Plasma stability assays : Measure half-life in human plasma using LC-MS/MS, detecting metabolites like 4-chlorophenylamine .

Advanced: What computational methods are validated for predicting the compound’s ion mobility and collision cross-section (CCS)?

CCS prediction tools include:

- MOBCAL : Calibrate with experimental CCS data from ion mobility-mass spectrometry (IM-MS) for structurally related ureas .

- Machine learning models : Train on databases (e.g., PubChem CCS datasets) to predict CCS values for novel analogs .

- Molecular dynamics (MD) : Simulate gas-phase conformations in N2 or He to refine CCS accuracy .

Advanced: How can cross-disciplinary methodologies (e.g., chemical engineering principles) enhance process scalability for research-grade synthesis?

Integrate chemical engineering frameworks:

- Membrane separation : Optimize solvent recovery using nanofiltration membranes (CRDC subclass RDF2050104) to reduce waste .

- Process simulation : Use Aspen Plus to model reaction kinetics and optimize temperature/pressure parameters .

- Powder technology : Apply particle size analysis (e.g., laser diffraction) to ensure consistent crystallinity for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.